Malantide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

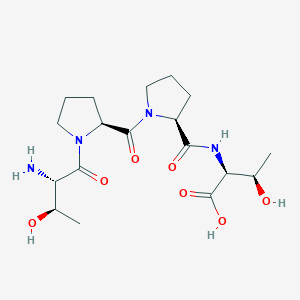

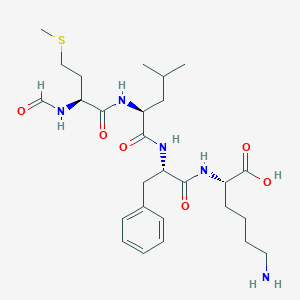

Malantide is a synthetic peptide derived from the β-subunit of human phosphorylase kinase . It is a fluorescent substrate for PKA and PKC . Upon phosphorylation by PKA or PKC, the intrinsic tyrosine fluorescence decreases and can be used to quantify PKA and PKC activity .

Synthesis Analysis

The synthesis of Malantide involves the phosphorylation of the peptide by PKA . The process was performed in batch and reaction compounds were detected by ESI-MS after the incubation time .Molecular Structure Analysis

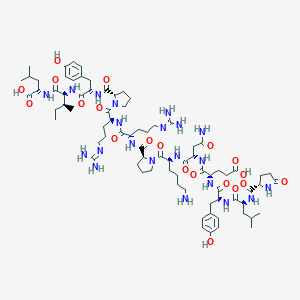

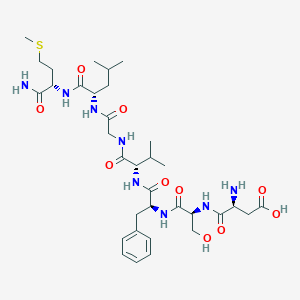

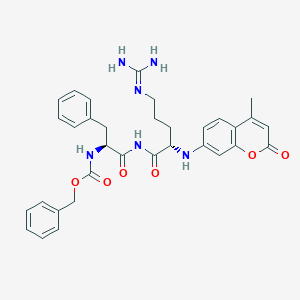

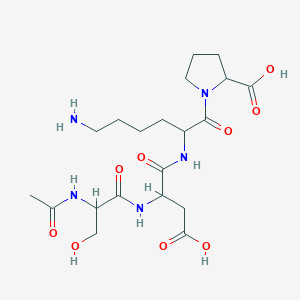

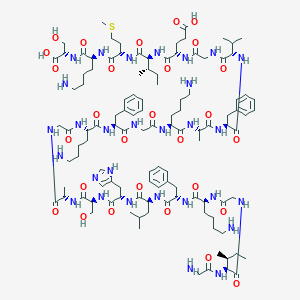

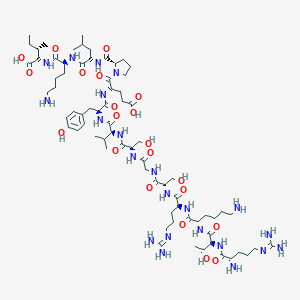

Malantide has a molecular formula of C72H124N22O21 . It has a molecular weight of 1633.89 . The sequence of Malantide is Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile .Chemical Reactions Analysis

Malantide is a substrate for PKA and PKC . Upon phosphorylation by these enzymes, the intrinsic tyrosine fluorescence of Malantide decreases . This change can be used to quantify the activity of PKA and PKC .Physical And Chemical Properties Analysis

Malantide is a solid substance . It has a solubility of 90 mg/mL in DMSO . It should be stored at -20°C, away from moisture .Aplicaciones Científicas De Investigación

Enzyme Kinetics and Activity Assays

Malantide serves as a high-affinity substrate for PKA, allowing researchers to measure the activity of this enzyme in various tissues . By observing the phosphorylation of Malantide, scientists can quantify the activity ratio of cAMP-dependent protein kinase, which is crucial for understanding the enzyme’s kinetics and regulatory mechanisms.

Signal Transduction Studies

As a substrate for both PKA and PKC, Malantide is used to study signal transduction pathways . These kinases play a pivotal role in cellular communication processes, and Malantide’s phosphorylation provides insights into the dynamics of these pathways.

Fluorescent Probing

Malantide is also a fluorescent substrate for PKA and PKC, which means upon phosphorylation, its intrinsic tyrosine fluorescence decreases . This property is exploited in research to develop fluorescent probes for visualizing kinase activity in real-time.

Mecanismo De Acción

Target of Action

Malantide is a synthetic dodecapeptide that primarily targets the cyclic AMP-dependent protein kinase (PKA) . PKA is a key enzyme involved in cellular signal transduction pathways, playing a crucial role in regulating various cellular functions such as cell division, differentiation, and metabolism .

Mode of Action

Malantide interacts with its primary target, PKA, by undergoing PKA-induced phosphorylation . This interaction increases PKA activity, making Malantide a useful tool for measuring PKA activity in vitro .

Biochemical Pathways

The interaction of Malantide with PKA affects the cAMP signaling pathway. The cAMP pathway is a crucial intracellular signaling pathway involved in regulating numerous physiological processes, including metabolism, gene expression, and cell proliferation . By increasing PKA activity, Malantide can influence these processes.

Result of Action

The molecular and cellular effects of Malantide’s action primarily involve the modulation of PKA activity. By increasing PKA activity, Malantide can influence various cellular processes regulated by the cAMP signaling pathway . .

Safety and Hazards

When handling Malantide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Propiedades

IUPAC Name |

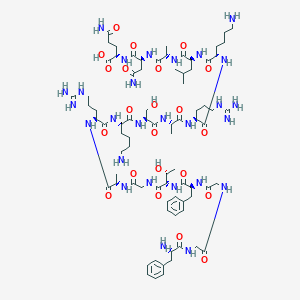

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81)/t39-,40+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-,56-,57-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COABRICCWCYCPI-ZYLNUDMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H124N22O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1633.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malantide | |

CAS RN |

86555-35-3 |

Source

|

| Record name | Malantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086555353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: Why is Malantide preferred over histone as a substrate for measuring PKA activity in tissues?

A1: While histone has been traditionally used, research indicates that Malantide offers a more accurate representation of PKA activity in tissues [, ]. This is primarily because histone can activate PKA during the assay and may undergo phosphorylation by other kinases, leading to an overestimation of the PKA activity ratio []. In contrast, Malantide demonstrates higher specificity for PKA, resulting in a more precise measurement of its activity [, ].

Q2: How does the inclusion of sodium chloride (NaCl) in the tissue homogenization buffer impact PKA activity measurements?

A2: Excluding NaCl from the homogenization buffer can artificially lower the measured PKA activity ratios []. This is attributed to the inadvertent removal of the catalytic subunit of PKA from the supernatant during homogenization. Including NaCl in the buffer helps retain the catalytic subunit, leading to more accurate activity measurements [].

Q3: Can Malantide be used in real-time monitoring of PKA activity using mass spectrometry?

A3: Yes, Malantide's compatibility with mass spectrometry has enabled its use in real-time monitoring of PKA activity []. This approach, employing a continuous-flow reaction detection system, allows for quantitative analysis of the enzymatic reaction. By incorporating internal standards, researchers can monitor reaction parameters like temperature, observe the effects of inhibitors, and calculate enzymatic activity with high accuracy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.